4-(But-2-yn-1-yl)oxane-4-carbaldehyde

Click Chemistry Orthogonality Bioconjugation PROTAC Linker Design

Researchers requiring orthogonal alkyne handles often face CuAAC cross-reactivity. 4-(But-2-yn-1-yl)oxane-4-carbaldehyde solves this with an internal but-2-yn-1-yl group inert to CuAAC, enabling clean azide-alkyne cycloaddition in probe synthesis. Its quaternary oxane aldehyde enables sterically congested gem-disubstituted tetrahydropyran formation, offering a 1.5-2.0 log unit higher lipophilicity than unsubstituted analogs for hydrophobic enzyme pockets. The internal alkyne also suppresses Glaser-Hay homocoupling side reactions, ensuring higher isolated yields in A³-coupling library synthesis. Procure with guaranteed purity.

Molecular Formula C10H14O2
Molecular Weight 166.22 g/mol
Cat. No. B13255545
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(But-2-yn-1-yl)oxane-4-carbaldehyde
Molecular FormulaC10H14O2
Molecular Weight166.22 g/mol
Structural Identifiers
SMILESCC#CCC1(CCOCC1)C=O
InChIInChI=1S/C10H14O2/c1-2-3-4-10(9-11)5-7-12-8-6-10/h9H,4-8H2,1H3
InChIKeyDQARFQSAHLCUPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(But-2-yn-1-yl)oxane-4-carbaldehyde: Internal-Alkyne Oxane Building Block


4-(But-2-yn-1-yl)oxane-4-carbaldehyde (CAS 1936658-01-3, MF C₁₀H₁₄O₂, MW 166.22 g·mol⁻¹) is a dual-functional synthetic intermediate comprising a tetrahydropyran (oxane) ring bearing an aldehyde at the 4‑position and an internal but‑2‑yn‑1‑yl substituent . Unlike the more common terminal-alkyne analog 4-(but‑3‑yn‑1‑yl)oxane-4-carbaldehyde or the unsubstituted oxane-4-carbaldehyde (MW 114.14 g·mol⁻¹) [1], this compound presents a sterically differentiated internal alkyne center that cannot engage in copper-catalyzed azide–alkyne cycloaddition (CuAAC) but retains reactivity toward Sonogashira coupling, hydrogenation, and electrophilic cyclizations.

Internal alkyne for orthogonal reactivity
Sonogashira and hydrogenation compatible
Access to gem-disubstituted oxane scaffolds

Why 4-(But-2-yn-1-yl)oxane-4-carbaldehyde Cannot Be Replaced


In-class substitution of 4-(but-2-yn-1-yl)oxane-4-carbaldehyde by the terminal-alkyne isomer 4-(but‑3‑yn‑1‑yl)oxane-4-carbaldehyde or the parent oxane-4-carbaldehyde is scientifically unsound because the internal alkyne dictates a fundamentally different reaction manifold. The but‑2‑yn‑1‑yl group is inert to CuAAC, eliminating background triazole formation in environments where orthogonal alkyne reactivity is required [1]. Simultaneously, the aldehyde at the quaternary 4‑position of the oxane ring offers a sterically congested electrophilic center that, when reduced or homologated, delivers gem‑disubstituted tetrahydropyrans not accessible from the unsubstituted scaffold . These reactivity differences translate directly into divergent product profiles in medicinal chemistry and probe synthesis.

Target
Internal alkyne: CuAAC-inert, Sonogashira-active, quaternary aldehyde
Terminal-alkyne isomer
CuAAC-competent, introduces competing triazole formation
Parent oxane-4-carbaldehyde
No alkyne handle; cannot participate in cross-coupling or cyclization

4-(But-2-yn-1-yl)oxane-4-carbaldehyde: Differentiation Evidence vs. Analogs


Alkyne Regiochemistry: CuAAC Incompatibility

The but‑2‑yn‑1‑yl substituent in the target compound is an internal alkyne (CH₃–C≡C–CH₂–), which cannot undergo copper-catalyzed azide–alkyne cycloaddition (CuAAC) because CuAAC requires a terminal C≡C–H proton (pKₐ ≈ 26) [1]. In contrast, the terminal-alkyne isomer 4-(but‑3‑yn‑1‑yl)oxane-4-carbaldehyde (CAS 1934458-89-5) bears a C≡C–H group that participates efficiently in CuAAC, enabling triazole formation [2]. This binary reactivity difference means the two isomers are not interchangeable when orthogonal functionalization is needed; selection of the internal alkyne prevents undesired click chemistry during azide-containing bioconjugation workflows.

CuAAC incompatibility
Class-level
Target: internal alkyne — CuAAC not competent Comparator: terminal alkyne — CuAAC competent
Supports orthogonal alkyne reactivity selection
Binary reactivity difference; no quantitative data
Click Chemistry Orthogonality Bioconjugation PROTAC Linker Design

Molecular Weight & Lipophilicity vs. Parent Scaffold

4-(But‑2‑yn‑1‑yl)oxane-4-carbaldehyde (MW = 166.22 g·mol⁻¹, molecular formula C₁₀H₁₄O₂) is 52.08 mass units heavier than the parent scaffold oxane-4-carbaldehyde (MW = 114.14 g·mol⁻¹, C₆H₁₀O₂) [1]. The addition of the C₄H₄ (butynyl) moiety increases the number of heavy atoms from 8 to 12 and introduces two sp‑hybridized carbons, which are absent in the parent. Although experimentally measured logP values are not publicly available for either compound, the structural increment of a butynyl chain on a tetrahydropyran core is expected, based on fragment-based lipophilicity additivity models, to raise logP by approximately 1.5–2.0 units relative to the parent [2]. This shift in lipophilicity directly affects passive membrane permeability and solubility, making the target compound more suitable for lipophilic binding pockets than the unsubstituted analog.

MW & lipophilicity shift
Reported
ΔMW +52.08 g·mol⁻¹ ΔlogP est. +1.5–2.0 vs parent
Increases fit for hydrophobic binding-site fragments
logP estimated by fragment additivity; experimental data unavailable
Physicochemical Properties Lead Optimization Fragment-Based Drug Discovery

Regioisomeric Scaffold Differentiation: 4- vs. 3-Substituted

The quaternary 4‑position substitution in 4-(but‑2‑yn‑1‑yl)oxane-4-carbaldehyde places the aldehyde and alkyne substituents in a diequatorial‑biased environment on the tetrahydropyran ring, whereas the regioisomer 3-(but‑2‑yn‑1‑yl)oxane-3-carbaldehyde (CAS 1934458-96-4, also C₁₀H₁₄O₂, MW 166.22) situates both groups at the 3‑position, adjacent to the ring oxygen . In the 3‑substituted isomer, the aldehyde carbonyl experiences a stronger electron‑withdrawing inductive effect from the endocyclic oxygen (O–C–C=O torsion angle constraint), which polarizes the carbonyl differently and influences nucleophilic addition rates. Although direct kinetic comparison data are not published, the 4‑substituted isomer is predicted to exhibit a less electrophilic aldehyde based on the greater distance (four bonds vs. three bonds) from the ring oxygen . This electronic difference can translate into altered reactivity in reductive amination and Grignard addition steps, thereby affecting downstream product yields.

4- vs 3-substitution
Data to verify
4-substituted: aldehyde 4 bonds from ring O — lower predicted electrophilicity 3-substituted: aldehyde 3 bonds from ring O — higher predicted electrophilicity
May affect reductive amination and Grignard outcomes
No kinetic comparison data; inductive model only
Regioselective Synthesis Steric Environment Conformational Analysis

Spacer Length: But-2-yn-1-yl vs. Pent-4-yn-1-yl

The target compound incorporates a four‑carbon alkyne chain (but‑2‑yn‑1‑yl), which provides a compact, conformationally restricted spacer between the oxane core and the alkyne functionality. The longer‑chain analog 4-(pent‑4‑yn‑1‑yl)oxane-4-carbaldehyde (CAS 2016508-26-0) extends the spacer by one methylene unit (–CH₂–), increasing the number of rotatable bonds by one and reducing the proximity of the terminal/alkyne moiety to the sterically congested quaternary center [1]. This additional rotational degree of freedom can lower the activation barrier for intramolecular cyclization reactions but may also decrease regioselectivity in metal‑catalyzed transformations. Quantitative conformational sampling data are unavailable, but the difference in rotatable bond count (5 vs. 6) is a measurable structural parameter that procurement teams can use to select the optimal spacer length for specific cyclization or cross‑coupling applications .

Spacer length
Reported
Δ rotatable bonds = −1 Chain shorter by one CH₂ unit
Reduced flexibility may enhance cyclization selectivity
Conformational sampling data not available
Alkyne Spacer Length Conformational Flexibility Synthetic Tractability

4-(But-2-yn-1-yl)oxane-4-carbaldehyde: Optimal Application Scenarios


Orthogonal Bioconjugation Avoiding Terminal Alkyne

In chemical proteomics and activity-based protein profiling, bifunctional probes often carry both an azide handle for CuAAC and a separate electrophilic warhead. Employing 4-(but‑2‑yn‑1‑yl)oxane-4-carbaldehyde provides an internal alkyne that remains inert under CuAAC conditions, preventing self‑reaction or cross‑linking during the click step, while the aldehyde group can be independently derivatized to install the warhead . The terminal-alkyne isomer 4-(but‑3‑yn‑1‑yl)oxane-4-carbaldehyde cannot be used in this context because it would compete for azide in the CuAAC reaction.

Sonogashira Diversification of Quaternary Tetrahydropyrans

The internal alkyne is a competent partner for Sonogashira cross‑coupling with aryl/heteroaryl halides, enabling late‑stage diversification of the butynyl chain without affecting the aldehyde functionality . In contrast, the terminal‑alkyne analog 4-(but‑3‑yn‑1‑yl)oxane-4-carbaldehyde would yield a different regioisomeric product upon coupling due to the alternative alkyne position; the unsubstituted oxane-4-carbaldehyde lacks an alkyne entirely and cannot participate in this transformation.

Fragment-Based Lead Generation for Lipophilic Sites

The higher molecular weight (166.22 vs. 114.14) and estimated 1.5–2.0 log unit increase in lipophilicity relative to the parent oxane-4-carbaldehyde make the target compound a superior fragment for hydrophobic enzyme pockets (e.g., GPCR allosteric sites or kinase hinge‑region clefts) . The steric bulk of the quaternary center further restricts accessible conformations, potentially reducing entropic penalties upon target binding compared to flexible, linear chain analogs.

Propargylic Amines via A³-Coupling Without Homocoupling

A³‑coupling (aldehyde–amine–alkyne) is a powerful multicomponent reaction for constructing propargylic amines. Internal alkynes such as the but‑2‑yn‑1‑yl group avoid the oxidative Glaser–Hay homocoupling side reaction that plagues terminal alkynes under copper‑ or palladium‑catalyzed conditions, thus enabling cleaner reaction profiles and higher isolated yields . This makes the compound a cleaner building block for library synthesis in medicinal chemistry.

Application
Selection Property
Validation Focus
Orthogonal bioconjugation probe design
Internal alkyne inertness to CuAAC
Absence of competing triazole formation
Late-stage Sonogashira diversification
Internal alkyne coupling competence
Regiochemical outcome vs. terminal-alkyne analog
Fragment-based screening for hydrophobic pockets
MW and logP shift relative to parent scaffold
Lipophilic ligand efficiency assessment
A³-coupling for propargylic amines
Internal alkyne avoids Glaser–Hay homocoupling
Reaction profile purity and yield assessment
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